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Compound of Interest

Compound Name: Dec-5-ene

Cat. No.: B1669984

Introduction

Dec-5-ene (C10H20) is an alkene with the double bond located in the center of the carbon
chain. It exists as two geometric isomers: cis (Z) and trans (E). The differentiation and
characterization of these isomers, as well as the confirmation of the overall structure, rely
heavily on modern spectroscopic techniques. This guide provides a detailed overview of the
expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for both cis- and trans-Dec-5-ene. It is intended for researchers, scientists, and
professionals in drug development who utilize spectroscopic methods for molecular structure

elucidation.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for Dec-5-ene, the following
data are predicted based on established principles of organic spectroscopy and data from
analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Spectroscopy
The proton NMR spectrum of Dec-5-ene is expected to be relatively simple due to the

molecule's symmetry. The key differentiating feature between the cis and trans isomers will be
the coupling constant between the vinylic protons.
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Table 1: Predicted *H NMR Data for cis- and trans-Dec-5-ene (in CDClI3)

) Predicted
Predicted .
Protons ) . o Coupling )
. Chemical Shift  Multiplicity Integration
(Position) Constant (J,
(3, ppm)

Hz)

trans-Dec-5-ene
Js,a=7Hz, 35,6

H-5, H-6 ~5.40 t 2H
=15 Hz

H-4, H-7 ~1.97 m 4H

H-3, H-8 ~1.30 m 4H

H-2, H-9 ~1.28 m 4H

H-1, H-10 ~0.88 t Ji,2=7Hz 6H

cis-Dec-5-ene
Js,a=7 Hz, 3Js,6

H-5, H-6 ~5.35 t 2H
=10 Hz

H-4, H-7 ~2.03 m 4H

H-3, H-8 ~1.32 m 4H

H-2, H-9 ~1.29 m 4H

H-1, H-10 ~0.89 t Ji2=7Hz 6H

13C NMR Spectroscopy

The 3C NMR spectrum will also reflect the symmetry of the molecule, showing five distinct
signals for each isomer. The chemical shifts of the allylic carbons (C-4 and C-7) are expected
to differ slightly between the cis and trans isomers.

Table 2: Predicted 3C NMR Data for cis- and trans-Dec-5-ene (in CDCls)
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o Predicted Chemical Shift Predicted Chemical Shift
Carbon (Position)

(0, ppm) - trans (0, ppm) - cis
C-5,C-6 ~130.5 ~129.7
C-4,C-7 ~32.6 ~27.2
C-3,C-8 ~31.8 ~32.1
C-2,C-9 ~22.7 ~22.8
C-1, C-10 ~14.1 ~14.1

Infrared (IR) Spectroscopy

The IR spectra of alkenes are characterized by specific vibrational modes of the C=C and =C-H
bonds. The key distinction between the cis and trans isomers of Dec-5-ene in an IR spectrum
is the position of the =C-H out-of-plane bending vibration.

Table 3: Predicted IR Absorption Frequencies for cis- and trans-Dec-5-ene

Predicted Predicted
Vibrational Mode Frequency (cm~) -  Frequency (cm~*) - Intensity
trans cis
=C-H Stretch ~3020 ~3015 Medium
C-H Stretch (sp?3) 2850-2960 2850-2960 Strong
C=C stretch ~1670 ~1660 Weak-Medium
=C-H Bend (out-of-
~965 ~675-730 Strong

plane)

Mass Spectrometry (MS)

In mass spectrometry, Dec-5-ene will undergo ionization, typically through electron impact (El),
to form a molecular ion (M*e). This molecular ion can then fragment in characteristic ways.

Table 4: Predicted Mass Spectrometry Data for Dec-5-ene
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miz Predicted Identity Notes

The molecular weight of Dec-
140 [C10H20]** (Molecular lon)

5-ene.

Loss of a propyl radical (¢CsH~
97 [C7Ha3]* ) ) propy ( )

via allylic cleavage.

Loss of a butyl radical (¢*C4Ho)
83 [CeHaa]* ] )

via allylic cleavage.
69 [CsHo]* Further fragmentation.

A common fragment for
55 [CaH7]*

alkenes.[1]

) A very common and stable

41 [CsHs]* (Allyl cation)

fragment for alkenes.[1]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a liquid sample like
Dec-5-ene. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy (*H and **C)

o Sample Preparation: Dissolve approximately 5-10 mg of Dec-5-ene in about 0.7 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

 Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the
deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
Tune and match the probe for both *H and 13C frequencies.

e IH NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical
parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an
acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper
relaxation of quaternary carbons (though none are present in Dec-5-ene).

e Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase
the spectra and reference them to the TMS signal. Integrate the *H NMR signals.

Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample, place one to two drops of Dec-5-ene onto the
surface of a salt plate (e.g., NaCl or KBr).[2][3] Place a second salt plate on top to create a
thin liquid film.[2][3]

e Instrument Setup: Place the salt plate assembly into the sample holder of the FTIR
spectrometer.

o Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire
the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise
ratio over a range of 4000-400 cm™1,

e Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Dec-5-ene (approximately 1 mg/mL) in a
volatile organic solvent such as methanol or hexane.[4] Further dilute this stock solution to a
final concentration of about 10 pg/mL.[4]

¢ Instrument Setup: Introduce the sample into the mass spectrometer, for example, via direct
infusion or through a gas chromatograph (GC-MS). For electron ionization (El), a standard
electron energy of 70 eV is typically used.

» Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of
approximately 30-200 amu.
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+ Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce structural information.

Visualizations
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General workflow for the spectroscopic analysis of Dec-5-ene.
Predicted *H-'H COSY correlations for trans-Dec-5-ene.
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Predicted primary fragmentation of Dec-5-ene in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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